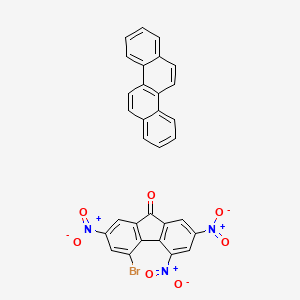![molecular formula C25H23Cl2FN6O8S2 B14009920 4-[[3-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid CAS No. 25288-15-7](/img/structure/B14009920.png)
4-[[3-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[3-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with diamino and dichlorophenyl groups, linked to a benzenesulfonyl fluoride moiety through a methoxyphenyl and methylcarbamoylamino bridge.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine ring is typically synthesized through a condensation reaction involving 2,6-diamino-4-chloropyrimidine and 3,4-dichlorobenzaldehyde. This intermediate is then subjected to a nucleophilic substitution reaction with methoxyphenylmethanol to introduce the methoxy group. The final step involves the coupling of the intermediate with benzenesulfonyl fluoride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated reaction setups and continuous flow processes to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-[[3-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions typically target the nitro groups, converting them into amino groups.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonyl fluoride moiety, where fluoride can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
4-[[3-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its anticancer properties, as it can inhibit the growth of certain cancer cell lines.
作用机制
The compound exerts its effects primarily through the inhibition of specific enzymes. The sulfonyl fluoride group is known to form covalent bonds with serine residues in the active sites of enzymes, leading to irreversible inhibition. This mechanism is particularly effective against serine proteases and other enzymes with nucleophilic active sites .
相似化合物的比较
Similar Compounds
- **4-[[3-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl chloride
- **4-[[3-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl bromide
Uniqueness
Compared to its analogs, 4-[[3-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride is unique due to the presence of the fluoride group, which enhances its reactivity and specificity towards certain enzymes. This makes it a valuable tool in biochemical research and drug development .
属性
CAS 编号 |
25288-15-7 |
|---|---|
分子式 |
C25H23Cl2FN6O8S2 |
分子量 |
689.5 g/mol |
IUPAC 名称 |
4-[[3-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride;sulfuric acid |
InChI |
InChI=1S/C25H21Cl2FN6O4S.H2O4S/c26-19-9-4-15(11-20(19)27)22-21(33-24(30)34-23(22)29)13-38-17-3-1-2-14(10-17)12-31-25(35)32-16-5-7-18(8-6-16)39(28,36)37;1-5(2,3)4/h1-11H,12-13H2,(H2,31,32,35)(H4,29,30,33,34);(H2,1,2,3,4) |
InChI 键 |
PTHFITNYZCQLRB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)OCC2=C(C(=NC(=N2)N)N)C3=CC(=C(C=C3)Cl)Cl)CNC(=O)NC4=CC=C(C=C4)S(=O)(=O)F.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


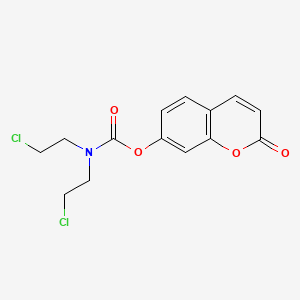
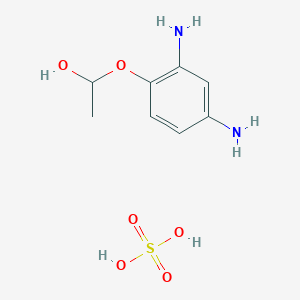
![N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride](/img/structure/B14009859.png)
![4-Bromo-1-fluoro-2-[(2-methyl-2-propen-1-YL)oxy]benzene](/img/structure/B14009861.png)
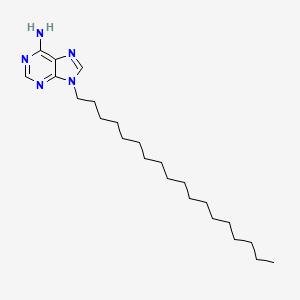
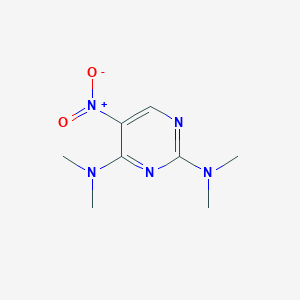
![N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide](/img/structure/B14009882.png)
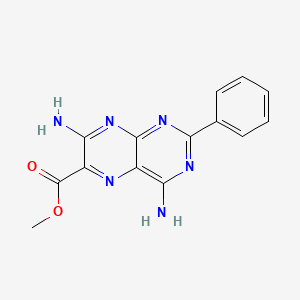
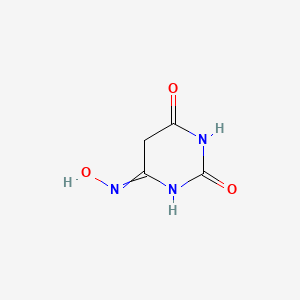
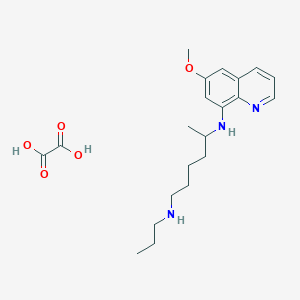
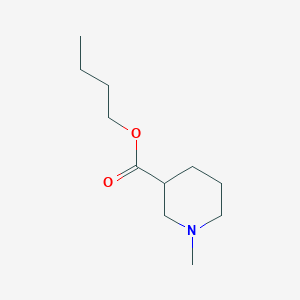
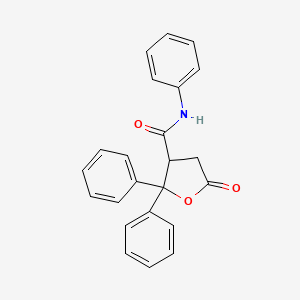
![8-Benzyl-3-tert-butoxycarbonyl-3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14009913.png)
